Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate
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Description
Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate is an organic compound with the molecular formula C15H18N2O4. It is characterized by the presence of a nitrophenyl group
Biological Activity
Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Profile
The biological activity of this compound can be summarized in the following key areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits notable antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .
- Analgesic Effects : In vivo studies utilizing the tail-flick assay have indicated that this compound may possess analgesic properties. This suggests potential applications in pain management therapies .
- Cytotoxicity : Research has shown that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in vitro, with IC50 values indicating moderate cytotoxicity .
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The presence of the nitrophenyl group may facilitate interactions with specific enzymes involved in cellular signaling pathways, potentially leading to altered cell function and growth inhibition.
- Membrane Disruption : The compound may disrupt bacterial membranes, leading to increased permeability and subsequent cell death.
Case Study 1: Antibacterial Efficacy
In a study conducted by Azzam et al., the antibacterial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against resistant strains .
Case Study 2: Analgesic Properties
A separate investigation utilized the tail-flick assay to assess the analgesic properties of this compound in a rodent model. The results demonstrated that administration led to a statistically significant increase in pain threshold compared to control groups, suggesting effective analgesic activity .
Data Tables
Activity | Tested Concentration (µg/mL) | Effectiveness (%) |
---|---|---|
Antibacterial (S. aureus) | 50 | 75 |
Antibacterial (E. coli) | 50 | 70 |
Analgesic (Tail-flick) | 25 | Increase by 30% |
Properties
IUPAC Name |
ethyl 2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-21-15(18)11-12-7-9-16(10-8-12)13-3-5-14(6-4-13)17(19)20/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNPOEUWKAVXMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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